苯,1,1'-(1-甲基乙亚基)双[4-甲氧基-

描述

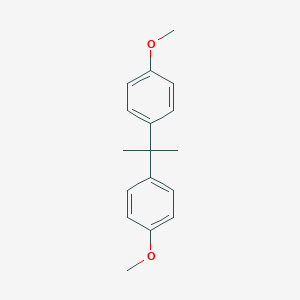

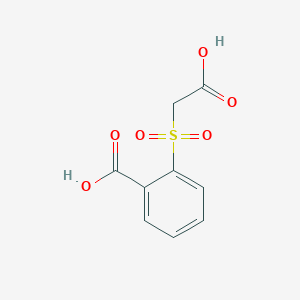

“Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]” is a chemical compound with the formula C17H20O2 and a molecular weight of 256.3395 . It is also known as 2,2-Bis(4’-methoxyphenyl)propane or 1,1’-Propane-2,2-diylbis(4-methoxybenzene) .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 .科学研究应用

1. Detection of Harmful Substances in Plastic Water Containers Dimethyl-Bisphenol A is used in the development of methodologies for the simultaneous determination of phthalates and bisphenol A released from plastic water containers . This is particularly important as these substances can be harmful to human health when released from plastic bottles exposed to heat .

Remediation of Bisphenol A (BPA)

Graphene-based materials (GBMs) have been used in the detection and remediation of Bisphenol A (BPA), a plastic additive that is becoming a troubling trend due to its harmful effects on the environment . Dimethyl-Bisphenol A plays a role in these applications due to its similar structure to BPA .

Inhibition of 11β-HSD1

Research has been conducted to examine the inhibitory potency and mode of action of six BPA analogues, including Dimethyl-Bisphenol A, on human and rat 11β-HSD1 . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, and its inhibition can have therapeutic benefits .

High-Temperature Applications

Bisphenol-A Epoxy resin, which includes Dimethyl-Bisphenol A, is excellent for high-temperature applications . This makes it suitable for use in industries that require materials to withstand high temperatures .

Adhesion of Various Substrates

The compound is used in the adhesion of a variety of substrates . This is due to its ability to form strong bonds with different materials, making it a valuable component in adhesives .

Electrical Insulation

Dimethyl-Bisphenol A is used in electrical insulation . Its properties make it an effective insulator, preventing the flow of electrical current and protecting components from damage .

作用机制

Target of Action

The primary target of Dimethyl-Bisphenol A is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, glucose metabolism, and cell proliferation .

Mode of Action

Dimethyl-Bisphenol A acts as a potent HIF-1α inhibitor . It interacts with HIF-1α, promoting the degradation of HIF-1α protein by dissociating it from Hsp90 . This interaction leads to a decrease in Vegfa mRNA expression , which is a critical factor in angiogenesis .

Biochemical Pathways

The inhibition of HIF-1α by Dimethyl-Bisphenol A affects the hypoxia-inducible factor pathway . This pathway is crucial for cellular adaptation to low oxygen conditions. By inhibiting HIF-1α, Dimethyl-Bisphenol A can disrupt this pathway, leading to decreased expression of Vegfa , which is a key mediator of angiogenesis.

Pharmacokinetics

It’s known that the lipophilicity, molecular weight, heavy atoms, molecular volume, and binding affinity of a compound like dimethyl-bisphenol a can influence its pharmacokinetics .

Result of Action

The inhibition of HIF-1α by Dimethyl-Bisphenol A leads to a significant decrease in Vegfa120 and Vegfa164 expression in large osteoclasts . This can impact angiogenesis, a process critical for wound healing, growth, and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl-Bisphenol A. For instance, the compound’s abundance in the environment can lead to widespread exposure . Moreover, its use in various industries, including automotive, electrical/electronics equipment, and construction, can contribute to its environmental presence .

属性

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYIBEYSBXIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347091 | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- | |

CAS RN |

1568-83-8 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

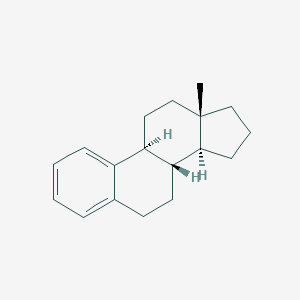

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)